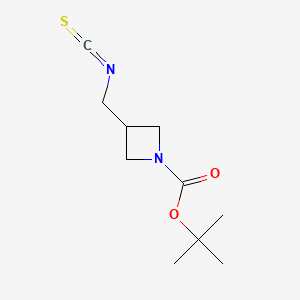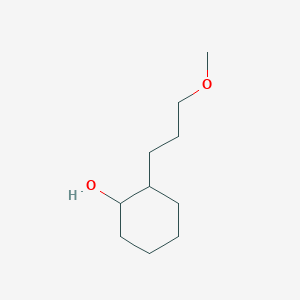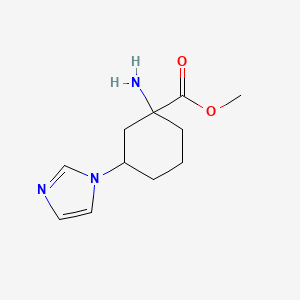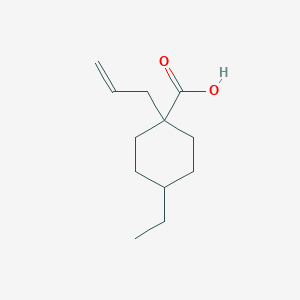![molecular formula C10H11NO2S B15326164 2-[(2-Oxo-2-phenylethyl)thio]acetamide CAS No. 445470-09-7](/img/structure/B15326164.png)
2-[(2-Oxo-2-phenylethyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.
Types of Reactions:
Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.
Comparaison Avec Des Composés Similaires
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
- 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
Comparison: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its specific sulfanyl-acetamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
445470-09-7 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Clé InChI |
YIENSZYMFQRLGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


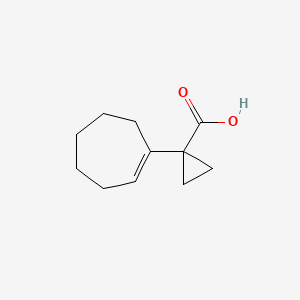
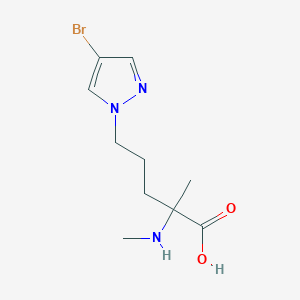

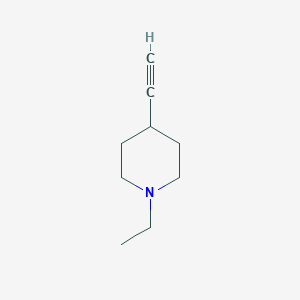
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
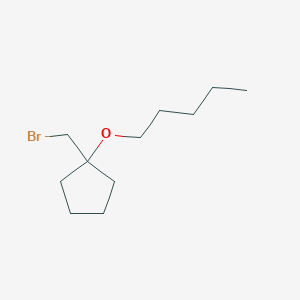
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)

